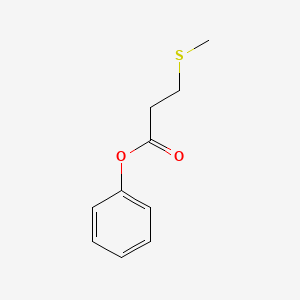

![molecular formula C22H28N6O4 B3019179 2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207015-87-9](/img/structure/B3019179.png)

2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" is a complex molecule that falls within the broader class of [1,2,4]triazolo[4,3-a]quinazoline derivatives. These compounds are of significant interest due to their potential pharmacological properties. For instance, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been studied for their role as potent adenosine receptor antagonists and have shown promise as rapid-onset antidepressants .

Synthesis Analysis

The synthesis of related compounds, such as the 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, involves the preparation of a series of compounds that have shown to reduce immobility in Porsolt's behavioral despair model in rats, indicating their potential as antidepressants . Another related synthesis approach is the acid-catalyzed condensation between 2-amino substituted [1,2,4]triazolo[1,5-a]pyrimidines and 1,3-diketones, which leads to the formation of diversely substituted polycyclic derivatives . This method exhibits a wide scope and provides rapid access to polycondensed derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, given the presence of multiple heterocyclic rings and functional groups. The structure-activity relationship (SAR) studies of similar compounds have shown that certain substituents and functional groups contribute to the binding affinity to adenosine receptors . For example, optimal activity in the Porsolt's test is associated with specific substituents in the 1-position and 4-position of the quinoxaline ring, as well as the presence of hydrogen or halogen substituents in the aromatic ring .

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]quinazoline derivatives are likely to be influenced by the substituents present on the rings. For instance, the SAR studies indicate that the affinity at the A1 adenosine receptor is affected by the substituents in the 1-position and 4-position, with certain groups enhancing the binding affinity . Additionally, the condensation reactions involving 2-amino substituted triazolopyrimidines and 1,3-diketones lead to a variety of polycyclic structures, demonstrating the reactivity of these compounds under acid-catalyzed conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" are not detailed in the provided papers, it can be inferred that the properties would be influenced by the molecular structure. The presence of multiple rings and functional groups would affect the solubility, melting point, and stability of the compound. The SAR studies of related compounds suggest that small changes in the substituents can significantly alter the binding affinities and pharmacological activities .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties, as well as its biological activity. While triazole derivatives are widely used in medicinal chemistry and have been included in a number of commercially available drugs , the safety and hazards of the specific compound given are not provided in the retrieved papers.

Propriétés

IUPAC Name |

2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O4/c1-13(2)9-10-26-20(31)16-8-7-14(19(30)24-15-5-3-4-6-15)11-17(16)28-21(26)25-27(22(28)32)12-18(23)29/h7-8,11,13,15H,3-6,9-10,12H2,1-2H3,(H2,23,29)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVWLHZVEUCSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)

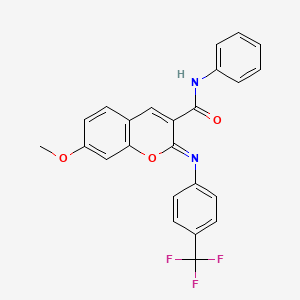

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)

![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)

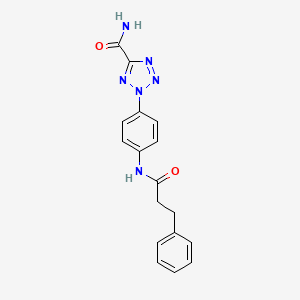

![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)

![Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)

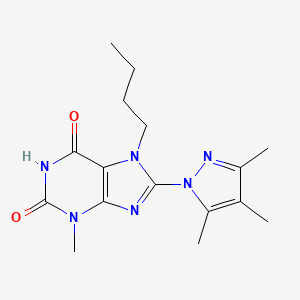

![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019114.png)

![2-[3-(Trifluoromethyl)phenyl]propanenitrile](/img/structure/B3019115.png)

![Methyl furo[3,2-c]pyridine-3-carboxylate](/img/structure/B3019116.png)

![4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3019119.png)